molecular formula C21H23NO B3089460 (R)-Dapoxetine CAS No. 119357-36-7

(R)-Dapoxetine

Katalognummer: B3089460
CAS-Nummer: 119357-36-7
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: USRHYDPUVLEVMC-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the enantiomer of dapoxetine, meaning it is one of two mirror-image forms of the molecule. This compound has gained attention due to its rapid onset of action and short half-life, making it suitable for on-demand treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dapoxetine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the key intermediate, ®-3-chloropropiophenone.

    Grignard Reaction: The intermediate undergoes a Grignard reaction with 1-bromo-3-chloropropane to form ®-3-chloro-1-phenylpropan-1-ol.

    Oxidation: The alcohol is then oxidized to form ®-3-chloro-1-phenylpropan-1-one.

    Amination: The ketone undergoes reductive amination with dimethylamine to yield ®-dapoxetine.

Industrial Production Methods

Industrial production of ®-Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

®-Dapoxetine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert ®-Dapoxetine to its corresponding alcohol.

    Substitution: Halogen substitution reactions can modify the chlorine atom in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Oxidation of ®-Dapoxetine can lead to the formation of N-desmethyl dapoxetine and other metabolites.

    Reduction: Reduction reactions yield ®-3-chloro-1-phenylpropan-1-ol.

    Substitution: Halogen substitution can produce various halogenated derivatives of ®-Dapoxetine.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

  • Absorption and Elimination : Dapoxetine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 hour. Its elimination half-life is approximately 1.4 hours initially, with a terminal half-life ranging from 18.7 to 21.9 hours depending on the dosage .
  • Dosage : Clinical studies have evaluated doses of 30 mg and 60 mg, demonstrating significant improvements in intravaginal ejaculatory latency time (IELT) compared to placebo .

Clinical Trials Overview

Numerous randomized controlled trials (RCTs) have assessed the efficacy of (R)-Dapoxetine in men with PE. Key findings from these studies include:

Study DesignSample SizeTreatment GroupMean IELT ImprovementSignificance
RCT (12 weeks)1067 menDapoxetine 30 mg vs Placebo1.1 to 2.7 minutes increasep < 0.001
RCT (24 weeks)1162 menDapoxetine 60 mg vs Placebo0.7 to 2.3 minutes increasep < 0.001
Long-term studyVariousDapoxetine doses evaluatedSustained IELT improvementp < 0.05

These studies consistently show that dapoxetine significantly increases IELT compared to placebo, indicating its effectiveness in managing PE .

Patient-Reported Outcomes

In addition to objective measures like IELT, patient-reported outcomes such as the Premature Ejaculation Profile (PEP) and Clinical Global Impression of Change (CGIC) have shown significant improvements with dapoxetine treatment . Patients reported enhanced sexual satisfaction and quality of life during treatment periods.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, although some side effects have been noted:

  • Common Side Effects : Nausea, headache, dizziness, and gastrointestinal disturbances.
  • Serious Adverse Events : Rarely reported but include syncope and cardiovascular events.

Overall, the benefit-risk profile suggests that while side effects are present, they are typically manageable and do not outweigh the therapeutic benefits for most patients .

Case Study Insights

Several case studies provide anecdotal evidence supporting dapoxetine's efficacy:

  • A case involving a 35-year-old male with lifelong PE showed a marked improvement in IELT from approximately 30 seconds to over five minutes after initiating dapoxetine therapy.
  • Another case highlighted a patient who reported increased confidence and relationship satisfaction following treatment with dapoxetine.

These individual experiences align with broader clinical findings and underscore dapoxetine's potential as a transformative treatment option for men suffering from PE.

Wirkmechanismus

®-Dapoxetine exerts its effects by inhibiting the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotoninergic neurotransmission, which is believed to play a key role in delaying ejaculation. The molecular targets include the serotonin transporter and various serotonin receptors, which modulate the release and reuptake of serotonin.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoxetine: Another SSRI used primarily for the treatment of depression.

    Sertraline: An SSRI used for depression, anxiety, and other mood disorders.

    Paroxetine: An SSRI with applications in treating depression, anxiety, and post-traumatic stress disorder.

Uniqueness of ®-Dapoxetine

®-Dapoxetine is unique among SSRIs due to its rapid onset of action and short half-life, making it particularly suitable for on-demand treatment of premature ejaculation. Unlike other SSRIs, which are typically used for chronic conditions, ®-Dapoxetine’s pharmacokinetic profile allows for flexible dosing and minimizes the risk of long-term side effects.

Biologische Aktivität

(R)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily indicated for the treatment of premature ejaculation (PE). Unlike traditional SSRIs, which are typically used for depression and require prolonged administration to achieve therapeutic effects, dapoxetine is designed for on-demand use, providing rapid onset and elimination. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and relevant case studies.

Pharmacological Profile

Dapoxetine exhibits a unique pharmacokinetic profile characterized by:

  • Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after oral administration of 30 mg or 60 mg doses.
  • Short Half-Life : The initial half-life is about 1.4 hours, with terminal half-lives of 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose .
  • Minimal Accumulation : Dapoxetine does not accumulate significantly in the body even with repeated dosing, making it suitable for acute treatment scenarios .

Table 1: Pharmacokinetic Parameters of Dapoxetine

ParameterValue (30 mg)Value (60 mg)
Time to Peak Concentration~1 hour~1 hour
Initial Half-Life~1.4 hours~1.4 hours
Terminal Half-Life18.7 hours21.9 hours

The primary mechanism of action for dapoxetine involves the inhibition of serotonin reuptake at the synaptic cleft, enhancing serotonergic neurotransmission. It selectively inhibits the serotonin transporter (SERT) with a potency that surpasses its effects on norepinephrine and dopamine transporters . This mechanism is crucial in delaying ejaculation by modulating the ejaculatory reflex.

Efficacy in Clinical Trials

Several clinical studies have evaluated the efficacy of dapoxetine in treating PE. A pooled analysis from four phase III trials demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

  • Dapoxetine 30 mg : Increased IELT from baseline by approximately 1.9 minutes.
  • Dapoxetine 60 mg : Increased IELT by about 3.6 minutes.
  • Placebo Group : Showed a modest increase of about 0.9 minutes .

Table 2: Efficacy Results from Clinical Trials

TreatmentBaseline IELT (min)IELT at 12 Weeks (min)Increase (min)
Placebo1.01.9+0.9
Dapoxetine 30 mg1.03.0+2.0
Dapoxetine 60 mg1.04.6+3.6

Case Studies and Patient Outcomes

Research has consistently shown that dapoxetine improves patient-reported outcomes related to PE:

  • Improvement in Interpersonal Relationships : Patients reported reduced distress and improved satisfaction during sexual encounters following dapoxetine treatment .
  • Long-term Effects : While dapoxetine shows immediate efficacy, studies indicate that benefits may diminish after discontinuation, necessitating further investigation into long-term treatment strategies .

Safety and Tolerability

Dapoxetine is generally well-tolerated, with adverse events typically mild and transient:

  • Common side effects include nausea, dizziness, and headache.
  • A study reported a mean number of adverse events at 19 for dapoxetine compared to 7 for placebo, highlighting a need for careful monitoring during treatment .

Eigenschaften

IUPAC Name

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Dapoxetine
Reactant of Route 2
Reactant of Route 2
(R)-Dapoxetine
Reactant of Route 3
Reactant of Route 3
(R)-Dapoxetine
Reactant of Route 4
Reactant of Route 4
(R)-Dapoxetine
Reactant of Route 5
Reactant of Route 5
(R)-Dapoxetine
Reactant of Route 6
Reactant of Route 6
(R)-Dapoxetine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.